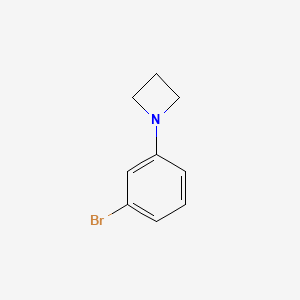

1-(3-Bromophenyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-3-1-4-9(7-8)11-5-2-6-11/h1,3-4,7H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKYRIFEOGFCJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromophenyl Azetidine

Strategies for Azetidine (B1206935) Ring Formation

Intermolecular Approaches to Azetidine Ring Construction

Ring Expansion of Smaller Heterocycles (e.g., Aziridines)

The ring expansion of aziridines presents a viable pathway for the synthesis of the azetidine core. This transformation typically involves the reaction of an N-substituted aziridine with a one-carbon source. While a direct synthesis of 1-(3-bromophenyl)azetidine via this method would ideally start from 1-(3-bromophenyl)aziridine, the general principle can be illustrated by various catalytic systems that promote the insertion of a carbene or a carbene equivalent into the C-N bond of the aziridine ring. For instance, reactions of N-arylaziridines with diazo compounds in the presence of a suitable catalyst, such as rhodium or copper complexes, can facilitate a one-carbon ring expansion to yield the corresponding N-arylazetidine. researchgate.netnih.govmdpi.comrsc.org

The mechanism often involves the formation of an aziridinium ylide intermediate, which then undergoes a rearrangement to the more stable four-membered ring system. The choice of catalyst and reaction conditions is crucial to favor the desired ring expansion over potential side reactions.

Reduction of Azetidin-2-ones (β-Lactams)

Another established method for the formation of the azetidine ring is the reduction of the corresponding azetidin-2-one (β-lactam). This approach requires the prior synthesis of 1-(3-bromophenyl)azetidin-2-one. Once the β-lactam precursor is obtained, its carbonyl group can be reduced to a methylene (B1212753) group to afford the desired this compound.

Common reducing agents for this transformation include diisobutylaluminium hydride (DIBAL-H) and various alane reagents (e.g., AlH3). The choice of reducing agent is critical to ensure the selective reduction of the amide carbonyl without cleaving the strained four-membered ring.

Table 1: General Conditions for the Reduction of β-Lactams to Azetidines

| Reducing Agent | Typical Solvent | Typical Temperature (°C) | Reference |

| LiAlH₄ | THF, Diethyl ether | 0 to reflux | General knowledge |

| AlH₃ | THF | 0 to rt | General knowledge |

| DIBAL-H | Toluene, THF | -78 to rt | General knowledge |

Introduction of the 3-Bromophenyl Moiety

Arylation of Azetidines (e.g., N-Arylation)

The most direct and widely employed method for the synthesis of this compound is the N-arylation of the parent azetidine ring. This involves a cross-coupling reaction between azetidine and a 3-bromophenyl electrophile, typically 1,3-dibromobenzene or 1-bromo-3-iodobenzene. Prominent among these methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. researchgate.netorganic-chemistry.orgnih.govwikipedia.orgacsgcipr.orgnih.govbeilstein-journals.orgmdpi.commdpi.comcolab.wsbeilstein-journals.orgmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃) in an inert solvent like toluene or dioxane. wikipedia.orgacsgcipr.orgcolab.wsbeilstein-journals.orgnih.gov The choice of ligand is crucial for the efficiency of the reaction and can influence the substrate scope.

Ullmann Condensation: This classical copper-catalyzed N-arylation reaction is another viable route. Traditional Ullmann conditions often require harsh reaction temperatures. However, modern protocols utilize copper(I) catalysts (e.g., CuI) in the presence of a ligand (e.g., 1,10-phenanthroline, L-proline) and a base (e.g., K₂CO₃, K₃PO₄) in solvents like DMSO or DMF, allowing the reaction to proceed under milder conditions. nih.govmdpi.com

Table 2: Comparison of Catalytic Systems for N-Arylation of Azetidine

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine-based | NaOt-Bu or Cs₂CO₃ | Toluene, Dioxane | 80-110 |

| Ullmann | CuI | Diamine or Amino Acid | K₂CO₃ or K₃PO₄ | DMSO, DMF | 100-150 |

Direct Bromination Strategies of Precursors

An alternative approach involves the direct bromination of a precursor molecule, such as 1-phenylazetidine. Electrophilic aromatic substitution on the phenyl ring could potentially introduce a bromine atom at the meta position. Reagents commonly used for such brominations include N-bromosuccinimide (NBS) in the presence of a catalyst or molecular bromine with a Lewis acid. mdpi.commasterorganicchemistry.comresearchgate.netorganic-chemistry.orgresearchgate.net

However, this method may suffer from a lack of regioselectivity, potentially leading to a mixture of ortho-, meta-, and para-brominated products. The directing effect of the azetidinyl group would influence the position of bromination. Therefore, careful optimization of reaction conditions would be necessary to achieve the desired 3-bromo isomer selectively.

Optimization of Reaction Conditions and Yield Enhancement

Solvent Effects and Temperature Optimization

The yield and efficiency of the synthesis of this compound, particularly through N-arylation reactions, are highly dependent on the reaction conditions. The choice of solvent and the reaction temperature are critical parameters that require careful optimization.

Temperature Optimization: The reaction temperature is another critical factor. While higher temperatures generally increase the reaction rate, they can also lead to undesired side reactions and decomposition of the catalyst or product. For Buchwald-Hartwig aminations, temperatures typically range from 80 to 110 °C. acsgcipr.org Ullmann condensations may require slightly higher temperatures, often in the range of 100 to 150 °C, although ligand-assisted protocols can lower this requirement. mdpi.com Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and product stability. For instance, in a copper-catalyzed N-arylation, increasing the temperature from 0 °C to 40 °C was found to significantly accelerate the reaction, while higher temperatures led to the formation of by-products. nih.gov

Table 3: Illustrative Data on Temperature Optimization in a Copper-Catalyzed N-Arylation

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0 | 48 | 98 |

| 2 | 20 | 20 | 98 |

| 3 | 40 | 6 | 98 |

| 4 | 60 | 72 | 43 |

This table is illustrative and based on a general copper-catalyzed N-arylation reaction to demonstrate the effect of temperature optimization. researchgate.net

Catalyst Selection and Ligand Design

The success of the Buchwald-Hartwig amination for the synthesis of this compound is critically dependent on the judicious selection of the palladium catalyst and the ancillary phosphine ligands. These components work in concert to facilitate the key steps of the catalytic cycle, ensuring high yields and avoiding potential side reactions, such as ring-opening of the strained azetidine ring.

A variety of palladium precursors can be employed, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices. The active Pd(0) species is generated in situ from Pd(II) precursors through reduction by the amine or phosphine ligand.

The design of the phosphine ligand is paramount for an efficient catalytic system. For the N-arylation of cyclic amines like azetidine, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the formation of the active monoligated Pd(0) complex, facilitate oxidative addition of the aryl bromide, and accelerate the final reductive elimination step to furnish the desired product.

Several classes of phosphine ligands have proven effective in the Buchwald-Hartwig amination of cyclic amines. Bidentate phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) were among the first generation of effective ligands, offering good yields and reaction rates. More recently, highly hindered and electron-rich monophosphine ligands, often referred to as Buchwald ligands, have demonstrated superior performance. Ligands such as XPhos, SPhos, and RuPhos are designed to enhance catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. The steric bulk of these ligands helps to prevent catalyst decomposition and promotes the desired C-N bond formation.

The choice of base is also a critical parameter in the catalytic system. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used to deprotonate the azetidine nitrogen, forming the corresponding amide which then participates in the catalytic cycle.

Below is an interactive data table summarizing typical catalyst and ligand combinations for the N-arylation of cyclic amines, which are applicable to the synthesis of this compound.

| Palladium Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-110 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100-120 |

| Pd(OAc)₂ | RuPhos | LiHMDS | Toluene | 80-100 |

| Pd₂(dba)₃ | SPhos | NaOtBu | Dioxane | 90-110 |

Reaction Pathway Analysis and Mechanistic Considerations in Synthesis

The synthesis of this compound via the Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding the individual steps of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The generally accepted catalytic cycle involves the following key steps:

Oxidative Addition : The active Pd(0)L complex (where L is the phosphine ligand) initiates the cycle by undergoing oxidative addition with the aryl halide, in this case, 1,3-dibromobenzene or a related 3-bromophenyl electrophile. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) aryl halide complex. The electronic properties and steric bulk of the phosphine ligand play a significant role in facilitating this step.

Amine Coordination and Deprotonation : The azetidine then coordinates to the Pd(II) complex. In the presence of a strong base, the azetidine is deprotonated to form a palladium amido complex, with the concomitant formation of the conjugate acid of the base and a salt.

Reductive Elimination : This is the final and product-forming step of the catalytic cycle. The C-N bond is formed as the this compound product is eliminated from the palladium center. This step regenerates the active Pd(0)L catalyst, which can then re-enter the catalytic cycle. The rate of reductive elimination is often the turnover-limiting step and is significantly influenced by the steric and electronic properties of the phosphine ligand. Bulky, electron-donating ligands are known to accelerate this step.

A schematic representation of the catalytic cycle is presented below:

Mechanistic Considerations :

Ligand Exchange : Throughout the catalytic cycle, ligand association and dissociation equilibria are occurring. The formation of a monoligated Pd(0) species is often considered to be the most active catalyst for oxidative addition.

Competing Reactions : A potential side reaction is the β-hydride elimination from the palladium amido complex. However, with a strained cyclic amine like azetidine, this pathway is generally disfavored. Another potential side reaction is the hydrodehalogenation of the aryl bromide, which can be minimized by careful selection of the catalyst, ligand, and reaction conditions.

Detailed kinetic studies on related Buchwald-Hartwig amination reactions have provided significant insights into the rate-determining steps and the influence of various reaction parameters. For the coupling of aryl bromides, oxidative addition is often considered the rate-determining step. The understanding of these mechanistic nuances allows for the rational design of more efficient and robust catalytic systems for the synthesis of this compound and other N-aryl heterocycles.

Reactivity and Transformational Chemistry of 1 3 Bromophenyl Azetidine

Cross-Coupling Reactions at the Aryl Bromide Position

The aryl bromide moiety makes 1-(3-Bromophenyl)azetidine an ideal substrate for various palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these transformations typically begins with the oxidative addition of the aryl bromide to a palladium(0) species, forming a palladium(II) intermediate. This is followed by a transmetalation step with an organometallic reagent and concludes with reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C(sp²)–C(sp²) bonds through the reaction of an aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester. libretexts.org This reaction would allow for the arylation or vinylation of this compound, introducing a diverse range of substituents to the phenyl ring. The process is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. libretexts.orgresearchgate.net The selection of appropriate ligands, often bulky and electron-rich phosphines, is critical for achieving high catalytic activity. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples |

|---|---|

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | PPh₃, SPhos, XPhos |

| Boron Reagent | Arylboronic acids, Pinacol boronic esters |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene/Water, Dioxane/Water, DMF |

The Sonogashira reaction is a powerful tool for the formation of C(sp²)–C(sp) bonds by coupling an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This would convert this compound into various arylalkyne derivatives. The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base. wikipedia.orgorganic-chemistry.org More recent methodologies have also established copper-free conditions, which can be advantageous for sensitive substrates. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Examples |

|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper(I) Co-catalyst | CuI (in traditional method) |

| Alkyne | Phenylacetylene, Propyne, various functionalized terminal alkynes |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Toluene |

The Heck reaction, also known as the Mizoroki-Heck reaction, creates a new carbon-carbon bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com For this compound, this reaction would yield styrenyl-type derivatives. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-substituted alkene. organic-chemistry.org

Table 3: Representative Conditions for Heck Reaction of Aryl Bromides

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | PPh₃, P(o-tolyl)₃ |

| Alkene | Styrene, n-Butyl acrylate, Ethylene (B1197577) |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile (B52724), Toluene |

The Buchwald-Hartwig amination is a palladium-catalyzed method for constructing carbon-nitrogen bonds via the coupling of an aryl halide with a primary or secondary amine. This reaction would transform this compound into various N,N-disubstituted-3-(azetidin-1-yl)aniline derivatives. The reaction is known for its broad scope and functional group tolerance, enabled by the use of specialized bulky, electron-rich phosphine (B1218219) ligands that facilitate the crucial reductive elimination step.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Examples |

|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, XPhos, RuPhos, BrettPhos |

| Amine | Primary and secondary alkylamines, anilines, heterocyclic amines |

| Base | NaOtBu, KOtBu, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

Negishi Coupling: This reaction utilizes organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide. wikipedia.orgorganic-chemistry.org The Negishi coupling is valued for its high reactivity and tolerance of a wide array of functional groups. wikipedia.org In this context, this compound could be coupled with alkyl-, vinyl-, or arylzinc halides. wikipedia.org

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (stannane). wikipedia.orgnih.gov While organostannanes are often highly toxic, they are stable to air and moisture, and the reaction conditions are generally mild and neutral, tolerating many functional groups. wikipedia.org This allows for the introduction of various sp²- and sp-hybridized carbon fragments onto the 1-(3-phenyl)azetidine scaffold.

Table 5: Representative Conditions for Negishi and Stille Coupling of Aryl Bromides

| Reaction | Catalyst/Ligand | Organometallic Reagent | Solvent |

|---|---|---|---|

| Negishi | Pd(PPh₃)₄, Pd(dppf)Cl₂ | R-ZnX (X = Cl, Br, I) | THF, DMF |

| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | R-Sn(n-Bu)₃ | Toluene, Dioxane |

The formation of carbon-sulfur bonds from aryl halides can be achieved through several catalytic methods, most notably palladium-catalyzed C-S coupling (a variation of the Buchwald-Hartwig reaction) or copper-catalyzed Ullmann condensation. These reactions couple the aryl bromide of this compound with a thiol to form an aryl thioether. Such motifs are of significant interest in the development of pharmaceuticals and agrochemicals.

Table 6: Representative Conditions for C-S Coupling of Aryl Bromides

| Component | Examples |

|---|---|

| Catalyst System | Pd(OAc)₂/Ligand (e.g., Xantphos) or CuI/Ligand (e.g., Phenanthroline) |

| Sulfur Source | Aliphatic thiols, Thiophenols |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMSO |

Reactions Involving the Azetidine (B1206935) Ring System

The reactivity of the this compound core is centered on two main pathways: functionalization at the nitrogen atom, which preserves the ring, and cleavage of the ring's C-N or C-C bonds, which relieves the inherent ring strain. rsc.orgrsc.org

The nitrogen atom of this compound, being a secondary amine equivalent, can participate in reactions to form new bonds, leading to a variety of derivatives. The lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, which moderates its nucleophilicity compared to N-alkyl azetidines. nih.gov

The nitrogen atom of this compound can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation typically involves reaction with alkyl halides, such as iodomethane (B122720) or benzyl (B1604629) bromide, to yield the corresponding tertiary amines. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides, such as acetyl chloride or benzoyl chloride, in the presence of a base to form N-acylazetidines. These reactions provide a straightforward route to a diverse range of substituted azetidine derivatives.

Table 1: Representative N-Functionalization Reactions of this compound

| Reagent | Reaction Type | Product Name | Product Structure |

| Iodomethane (CH₃I) | N-Alkylation | 1-(3-Bromophenyl)-1-methylazetidinium iodide | |

| Benzyl Bromide (BnBr) | N-Alkylation | 1-Benzyl-1-(3-bromophenyl)azetidinium bromide | |

| Acetyl Chloride (AcCl) | N-Acylation | 1-(1-(3-Bromophenyl)azetidin-1-yl)ethan-1-one | |

| Benzoyl Chloride (BzCl) | N-Acylation | (1-(3-Bromophenyl)azetidin-1-yl)(phenyl)methanone |

The N-alkylation of this compound leads to the formation of quaternary N-substituted azetidinium salts. researchgate.net These salts are crucial intermediates in synthetic chemistry, as the quaternization of the nitrogen atom significantly enhances the electrophilicity of the ring's carbon atoms. nih.govrsc.org This activation makes the azetidinium ring highly susceptible to nucleophilic attack and subsequent ring-opening reactions. nih.gov Powerful alkylating agents, such as methyl trifluoromethanesulfonate, are commonly used to generate these stable, yet reactive, salts. researchgate.net The formation of an azetidinium salt transforms the neutral azetidine into a positively charged species, which is a key step for inducing ring cleavage. researchgate.netnih.govorganic-chemistry.org

A defining characteristic of azetidine chemistry is the propensity of the ring to undergo cleavage to relieve strain. rsc.org These reactions are typically facilitated by electrophilic activation of the nitrogen atom, which primes the ring for nucleophilic attack. rsc.org

Nucleophilic ring-opening is a major reaction pathway for azetidines, particularly after their conversion to azetidinium salts. magtech.com.cn The positively charged nitrogen in the azetidinium ion withdraws electron density from the ring carbons, making them susceptible to attack by a wide range of nucleophiles. researchgate.netnih.gov This SN2-type reaction occurs at one of the α-carbons, leading to the cleavage of a C-N bond and the formation of a functionalized γ-aminopropyl chain. nih.gov A variety of nucleophiles, including halides, azide, cyanide, and alkoxides, can be employed to generate diverse, polysubstituted linear amine products. researchgate.netorganic-chemistry.org The reaction is generally regioselective, with the nucleophile typically attacking the less sterically hindered carbon atom. In the case of the unsubstituted 1-alkyl-1-(3-bromophenyl)azetidinium ion, attack can occur at either of the equivalent methylene (B1212753) carbons.

Table 2: Representative Nucleophilic Ring-Opening Reactions of 1-Alkyl-1-(3-bromophenyl)azetidinium Ion

| Nucleophile (Nu⁻) | Product Class | Product Name Example (Starting from 1-methylazetidinium) |

| Chloride (Cl⁻) | γ-Haloamine | N-(3-Chloropropyl)-N-methyl-3-bromoaniline |

| Bromide (Br⁻) | γ-Haloamine | N-(3-Bromopropyl)-N-methyl-3-bromoaniline |

| Azide (N₃⁻) | γ-Azidoamine | N-(3-Azidopropyl)-N-methyl-3-bromoaniline |

| Cyanide (CN⁻) | γ-Cyanoamine | 4-((3-Bromophenyl)(methyl)amino)butanenitrile |

| Methoxide (CH₃O⁻) | γ-Amino ether | N-(3-Methoxypropyl)-N-methyl-3-bromoaniline |

The azetidine ring of this compound can also be opened through reactions initiated by electrophiles. Brønsted or Lewis acids can activate the ring by coordinating to or protonating the nitrogen atom, effectively forming an azetidinium species in situ. rsc.orgrsc.org This acid-mediated activation makes the ring susceptible to cleavage by a nucleophile, which can be the counter-ion of the acid or another nucleophile present in the reaction mixture. rsc.orgnih.gov For instance, treatment with hydrogen halides (like HBr) can lead to protonation of the nitrogen, followed by attack of the halide ion to yield a γ-haloamine. This process is a foundational method for converting cyclic amines into functionalized linear amines. nih.gov

Ring-Opening Reactions of the Azetidine Core

Metal-Catalyzed Ring-Opening Transformations

The strained four-membered ring of azetidines, including this compound, is susceptible to ring-opening reactions, particularly when activated by a metal catalyst. rsc.orgresearcher.life These transformations are driven by the release of ring strain (approximately 25.4 kcal/mol). rsc.org Lewis acids are often employed to activate the azetidine ring, rendering it more susceptible to nucleophilic attack. magtech.com.cn

A variety of metal catalysts, including those based on zinc, lanthanum, and palladium, have been shown to be effective in promoting the ring-opening of N-substituted azetidines. frontiersin.orgmagtech.com.cn These reactions can be intermolecular, involving an external nucleophile, or intramolecular. researcher.life

Table 1: Representative Metal-Catalyzed Ring-Opening Reactions of N-Aryl Azetidines

| Catalyst | Nucleophile/Reagent | Product Type | Reference |

| ZnI2 | Iodide | γ-Iodoamine | magtech.com.cn |

| La(OTf)3 | Intramolecular amine | Substituted azetidine | frontiersin.orgnih.gov |

| Pd(II) | - | Functionalized azetidine (via C-H amination) | rsc.org |

Ring Expansion Reactions

Ring expansion reactions of azetidines provide a valuable synthetic route to larger, more complex nitrogen-containing heterocycles. magtech.com.cnresearchgate.net These transformations typically involve the cleavage of a C-N bond followed by the insertion of one or more atoms. For this compound, several types of ring expansion reactions can be envisioned based on the known reactivity of related compounds.

One common strategy involves the reaction of N-activated azetidines with carbenes or carbene precursors. For instance, rhodium-catalyzed reactions of N-aryl azetidines with diazo compounds can lead to the formation of substituted pyrrolidines. rsc.org The reaction is believed to proceed through the formation of a rhodium-carbene complex, which then reacts with the azetidine.

Another approach to ring expansion involves the rearrangement of suitably functionalized azetidines. epfl.ch For example, 2-haloalkyl-substituted azetidines can undergo intramolecular cyclization followed by rearrangement to afford larger rings. While this would require prior functionalization of the this compound ring, it represents a potential pathway for skeletal diversification.

Table 2: Examples of Ring Expansion Reactions of Azetidine Derivatives

| Reagent | Catalyst | Product | Reference |

| Diazo compounds | Rh2(OAc)2 | 4-Methylenepyrrolidines | rsc.org |

| Isocyanates | - | Five-membered heterocycles | epfl.ch |

Chemoselectivity and Regioselectivity in Transformations

The chemoselectivity and regioselectivity of ring-opening and ring-expansion reactions of unsymmetrical azetidines, such as this compound substituted at the 2- or 3-position, are critical considerations for their synthetic utility. magtech.com.cn

Chemoselectivity: In the context of this compound, chemoselectivity would be particularly relevant if the molecule contained other reactive functional groups. The bromine atom on the phenyl ring, for instance, could potentially participate in cross-coupling reactions. The choice of catalyst and reaction conditions would be crucial to selectively transform the azetidine ring while leaving the C-Br bond intact, or vice versa.

Regioselectivity: For an unsymmetrically substituted this compound, the regioselectivity of ring-opening refers to which C-N bond is cleaved. This is largely governed by electronic and steric factors. magtech.com.cn

Electronic Effects: In the presence of a Lewis acid catalyst, the C-N bond that is better able to stabilize a positive charge in the transition state is more likely to cleave. For a 2-aryl-substituted this compound, cleavage of the C2-N bond would be favored due to the stabilization of the resulting carbocation by the aryl group. magtech.com.cn

Steric Effects: Nucleophilic attack is generally favored at the less sterically hindered carbon atom of the azetidine ring. magtech.com.cn

The interplay of these factors determines the final product distribution. For instance, in the nucleophilic ring-opening of 2-substituted N-aryl azetidines, the nucleophile typically attacks the more substituted carbon, indicating that electronic effects often dominate. magtech.com.cn The regioselectivity in the intramolecular aminolysis of epoxy amines to form azetidines has also been shown to be highly dependent on the substrate stereochemistry and the nature of the Lewis acid catalyst. frontiersin.orgnih.gov

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Elucidation of Structure and Purity via High-Resolution NMR Techniques

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution. For 1-(3-Bromophenyl)azetidine, a combination of one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the atoms.

Multi-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are critical for mapping the intricate network of covalent bonds within a molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships within the molecule. For this compound, this would primarily show correlations between the protons on the azetidine (B1206935) ring, specifically the geminal protons at the C2 and C4 positions and their coupling to the protons at the C3 position. It would also help to confirm the coupling patterns (e.g., triplet of triplets) expected for the aromatic protons on the 3-bromophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal of the azetidine and bromophenyl rings to its corresponding carbon atom, providing a foundational map of the C-H bonds.

A hypothetical data table for these correlations would be structured as follows:

| Proton (¹H) Signal | Correlated Carbon (¹³C) via HSQC | Correlated Carbons (¹³C) via HMBC | Correlated Protons (¹H) via COSY |

| H-2/H-4 (azetidine) | C-2/C-4 | C-3, C-1' (phenyl) | H-3 (azetidine) |

| H-3 (azetidine) | C-3 | C-2, C-4 | H-2, H-4 (azetidine) |

| H-2' (phenyl) | C-2' | C-4', C-6', C(N) | H-4', H-6' |

| H-4' (phenyl) | C-4' | C-2', C-6', C-Br | H-2', H-5' |

| H-5' (phenyl) | C-5' | C-3', C-1' | H-4', H-6' |

| H-6' (phenyl) | C-6' | C-2', C-4', C(N) | H-2', H-5' |

| Note: This table is illustrative and based on expected correlations. Actual chemical shifts and correlations require experimental data. |

Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms, regardless of their bonding connectivity. wikipedia.org A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the standard method for this analysis. wikipedia.org For this compound, NOESY would be used to confirm the three-dimensional structure. Key expected correlations would include those between the azetidine ring protons (H-2/H-4) and the ortho-protons (H-2' and H-6') of the bromophenyl ring, which would verify the orientation of the phenyl group relative to the azetidine ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound (C₉H₁₀BrN), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) would confirm the molecular formula. The presence of a bromine atom would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Hypothetical HRMS Data:

| Ion | Calculated Exact Mass | Observed Mass | Difference (ppm) |

|---|---|---|---|

| [C₉H₁₁⁷⁹BrN]⁺ | 212.0075 | (Experimental Data Needed) |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation pattern of this compound would be expected to show characteristic losses. Potential fragmentation pathways could include:

Cleavage of the azetidine ring.

Loss of ethylene (B1197577) (C₂H₄) from the azetidine ring.

Fragmentation of the bromophenyl ring, such as the loss of a bromine radical or HBr.

Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique maps the electron density of a crystal to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a search of crystallographic databases did not yield a structure for this compound, data for more complex derivatives containing this moiety, such as 4-(9-Anthryl)-1-(3-bromophenyl)spiro[azetidine-3,9′-xanthen]-2-one, have been reported. nih.gov This indicates that the core structure is amenable to crystallographic analysis. A successful crystallographic study of this compound would yield a detailed table of crystallographic data.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

|---|---|

| Chemical formula | C₉H₁₀BrN |

| Formula weight | 212.09 |

| Crystal system | (Experimental Data Needed) |

| Space group | (Experimental Data Needed) |

| Unit cell dimensions (a, b, c, α, β, γ) | (Experimental Data Needed) |

| Volume (ų) | (Experimental Data Needed) |

| Z (molecules per unit cell) | (Experimental Data Needed) |

| Calculated density (g/cm³) | (Experimental Data Needed) |

Chromatographic Techniques for Purity Assessment and Isolation of Reaction Products

Chromatography is a cornerstone of modern chemical analysis, enabling the separation of complex mixtures into their individual components. The selection of a specific chromatographic technique is contingent upon the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for a comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally labile compounds. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for the analysis of aromatic compounds like this compound.

The separation mechanism in reversed-phase HPLC is based on the differential partitioning of the analyte between the hydrophobic stationary phase and the more polar mobile phase. The retention of this compound is influenced by its moderate polarity, stemming from the bromophenyl group and the azetidine ring.

A typical HPLC method for the analysis of this compound would involve a C18 or C8 bonded silica (B1680970) column as the stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small percentage of an acid like trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient elution of both polar and nonpolar impurities.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the bromophenyl chromophore exhibits strong absorbance, typically in the range of 210-280 nm. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks. For isolation purposes, the collected fractions corresponding to the main peak can be combined and the solvent evaporated to yield the purified compound.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 12-15 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound like this compound, which contains a secondary amine within the azetidine ring, direct analysis by GC can sometimes be challenging due to potential issues with peak tailing and adsorption onto the column. To mitigate these effects and enhance volatility, derivatization is often employed.

A common derivatization strategy for secondary amines is acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA), to form a more volatile and thermally stable trifluoroacetyl derivative. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to increase volatility.

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column, typically coated with a nonpolar stationary phase like 5% phenyl-polydimethylsiloxane, separates the components based on their boiling points and interactions with the stationary phase. A temperature program is used to facilitate the elution of compounds with varying volatilities.

As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules (commonly through electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum of the derivatized this compound will exhibit a characteristic molecular ion peak and a fragmentation pattern that can be used for structural confirmation. A key feature in the mass spectrum will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the 79Br and 81Br isotopes), which provides a definitive signature for the presence of a bromine atom in the molecule. youtube.comlibretexts.org

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

|---|---|

| Derivatizing Agent | N-methyl-bis(trifluoroacetamide) (MBTFA) |

| GC Column | 5% Phenyl-Polydimethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 50 °C (1 min hold), then ramp to 300 °C at 10 °C/min (10 min hold) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-600 |

| Expected Mass Fragments | Isotopic molecular ion peaks (M+, M+2), fragments corresponding to the loss of bromine and fragmentation of the azetidine and phenyl rings. |

In-depth Theoretical and Computational Analysis of this compound

Theoretical and Computational Studies of 1 3 Bromophenyl Azetidine

Computational Modeling of Reaction Mechanisms

Transition State Characterization in Synthetic Transformations

The synthesis and functionalization of azetidines often involve transition states that are challenging to study experimentally. Computational methods, such as density functional theory (DFT), are instrumental in characterizing these transient structures.

A common route to azetidine synthesis is the intramolecular cyclization of haloamines. For a molecule like this compound, this could involve the cyclization of a precursor like N-(3-bromophenyl)-3-halopropylamine. The transition state for this SN2 reaction would feature the nitrogen atom attacking the carbon bearing the halogen, leading to the formation of the four-membered ring. Computational characterization of this transition state would involve locating a first-order saddle point on the potential energy surface, where the geometry corresponds to the peak of the reaction barrier. Key parameters that are typically analyzed include the forming N-C bond distance and the breaking C-halogen bond distance, as well as the bond angles around the reacting centers.

Another important class of reactions for synthesizing azetidines is the [2+2] cycloaddition, also known as the aza Paternò-Büchi reaction, between an imine and an alkene. researchgate.net Recent computational studies have been used to guide the synthesis of a variety of azetidines through photocatalyzed reactions, predicting which substrates will react successfully. sciencedaily.com For a hypothetical synthesis of a this compound derivative via this method, computational modeling would be used to characterize the transition state of the cycloaddition. This would involve analyzing the approach of the two reactants and the concerted or stepwise formation of the two new carbon-carbon bonds. The energies of these transition states determine the feasibility and stereoselectivity of the reaction.

Lanthanoid (III) trifluoromethanesulfonate (Ln(OTf)3) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. frontiersin.org DFT calculations on related systems have shown that the catalyst coordinates to both the epoxy oxygen and the amine nitrogen, facilitating the ring-opening by the amine. frontiersin.org The transition state calculations for such a reaction leading to a this compound precursor would reveal a highly organized structure where the lanthanide ion acts as a Lewis acid, activating the epoxide towards nucleophilic attack by the tethered amine. The calculated energy barriers for the formation of the azetidine ring versus a competing pyrrolidine ring can explain the observed regioselectivity. frontiersin.org

Below is a hypothetical data table illustrating the kind of data that would be generated from a computational study on the transition state for the intramolecular cyclization of N-(3-bromophenyl)-3-chloropropylamine to form the 1-(3-bromophenyl)azetidinium cation.

| Parameter | Value |

| Activation Energy (kcal/mol) | 18.5 |

| Forming N-C Bond Distance (Å) | 2.15 |

| Breaking C-Cl Bond Distance (Å) | 2.30 |

| Imaginary Frequency (cm⁻¹) | -350 |

Note: The data in this table is illustrative and not based on a specific published calculation for this compound.

Reaction Energy Profiles and Kinetic Studies

Reaction energy profiles, constructed from computational data, provide a comprehensive view of the energy changes that occur during a chemical reaction. These profiles map the potential energy of the system against the reaction coordinate, highlighting the energies of reactants, intermediates, transition states, and products.

Kinetic studies, informed by these computational models, can predict how changes in the substrate or reaction conditions will affect the reaction outcome. For example, modifying the substituents on the phenyl ring of a 1-phenylazetidine derivative can influence the nucleophilicity of the nitrogen atom and, consequently, the rate of reactions it participates in. Computational studies can quantify these electronic effects and predict their impact on the activation energy.

The following table presents hypothetical kinetic data for the formation of this compound via an intramolecular cyclization reaction, illustrating how computational chemistry can be used to predict rate constants at different temperatures.

| Temperature (K) | Rate Constant (s⁻¹) |

| 298 | 1.2 x 10⁻⁴ |

| 313 | 5.8 x 10⁻⁴ |

| 328 | 2.5 x 10⁻³ |

Note: This data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum mechanical calculations are excellent for describing the details of chemical reactions, molecular dynamics (MD) simulations are better suited for studying the behavior of molecules over time, including their interactions with the solvent and their conformational flexibility.

For this compound, MD simulations can provide insights into how the molecule behaves in different solvent environments. The choice of solvent can significantly impact reaction rates and equilibria. MD simulations can model the explicit interactions between the solute (this compound) and solvent molecules, revealing details about the solvation shell and its effect on the molecule's structure and reactivity. For instance, in a polar protic solvent, hydrogen bonding interactions with the nitrogen atom of the azetidine ring would be observed, which could affect its availability as a nucleophile.

The conformational dynamics of the this compound molecule can also be explored using MD. The four-membered azetidine ring is not planar and can undergo a puckering motion. Furthermore, the 3-bromophenyl group can rotate relative to the azetidine ring. MD simulations can map the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule might bind to a biological target, as the preferred conformation in solution may differ from the bioactive conformation.

Recent studies have utilized MD simulations to validate docking results and understand the thermodynamic properties of ligand binding for various heterocyclic compounds. researchgate.net A similar approach could be applied to this compound to study its interaction with a target protein. The simulation would track the movement of the ligand within the binding site, providing information on the stability of the complex and the key intermolecular interactions.

The table below illustrates the type of output one might obtain from an MD simulation analysis of this compound in water, focusing on the solvent accessible surface area (SASA) and the puckering angle of the azetidine ring.

| Property | Average Value | Standard Deviation |

| Solvent Accessible Surface Area (Ų) | 250.3 | 5.2 |

| Azetidine Ring Puckering Angle (degrees) | 25.8 | 3.1 |

Note: This data is illustrative and not from a specific simulation of this compound.

Applications of 1 3 Bromophenyl Azetidine in Complex Organic Synthesis

Role as a Versatile Building Block in the Synthesis of Advanced Scaffolds

1-(3-Bromophenyl)azetidine is a prime example of a versatile building block in the synthesis of advanced and complex molecular scaffolds. The azetidine (B1206935) ring is considered a privileged structure in medicinal chemistry, and its derivatives are sought after for their unique three-dimensional conformations. chemrxiv.orgnsf.gov The utility of aryl-substituted azetidines is enhanced by the presence of functional groups on the aromatic ring that permit further chemical modifications.

The bromo-substituent at the meta-position of the phenyl ring in this compound is particularly strategic. This aryl bromide moiety is a key functional group for downstream diversification through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.gov This capability allows for the introduction of a wide array of substituents, enabling the exploration of chemical space around the core azetidine scaffold. For instance, the synthesis of densely functionalized azetidine ring systems often incorporates an aryl bromide to facilitate such downstream functional group pairing and diversification. nih.gov

The synthesis of complex molecules often relies on the assembly of smaller, functionalized building blocks. lifechemicals.com Azetidine derivatives, including this compound, are employed in the construction of larger, more intricate structures that are often targets in natural product synthesis and medicinal chemistry. nsf.gov The inherent strain of the four-membered ring can also be harnessed in ring-opening or ring-expansion reactions to generate other heterocyclic systems, further highlighting its versatility. elsevier.comrsc.org The development of methods for creating substituted azetidines is crucial for their application in synthesizing novel chemical entities with potential therapeutic applications. nih.govnsf.gov

| Property | Value |

| CAS Number | 1313883-55-4 |

| Molecular Formula | C9H10BrN |

| Molecular Weight | 212.09 g/mol |

| Purity | Typically ≥95% |

| Storage | 2-8 °C |

Precursor for Azetidine-Containing Polycycles and Heterocycles

The structural framework of this compound serves as an excellent starting point for the synthesis of more complex polycyclic and heterocyclic systems containing the azetidine core. The reactivity of both the azetidine ring and the bromophenyl group can be exploited to construct fused, bridged, and spirocyclic architectures. nih.gov

One notable application involves the transformation of highly functionalized azetidine precursors into elaborate scaffolds. For example, a multi-step synthesis starting from related azetidine systems has been used to generate azetidine-fused eight-membered rings through ring-closing metathesis. nih.gov This strategy involves the N-alkylation of the azetidine nitrogen with an allyl group, followed by a metathesis reaction to form the larger ring. nih.gov

Furthermore, spirocyclic systems, which are of great interest in drug discovery due to their conformational rigidity and three-dimensionality, can be synthesized from azetidine precursors. A novel spirocyclic azetidine scaffold can be derived from an appropriately substituted azetidine through metalation followed by an intramolecular cyclization reaction. nih.gov These synthetic routes demonstrate how the fundamental azetidine structure can be elaborated into intricate polycyclic systems that are otherwise difficult to access. nih.gov

Examples of Synthesized Azetidine-Containing Systems:

Fused Systems: Azetidine-fused 8-membered rings. nih.gov

Bridged Systems: Various bridged ring systems derived from functionalized azetidines. nih.gov

Spirocyclic Systems: Novel spirocyclic azetidines. nih.gov

Utility in the Construction of Diversified Chemical Libraries

The creation of chemical libraries containing novel and diverse molecular scaffolds is a cornerstone of modern drug discovery. This compound and its derivatives are highly valuable for this purpose due to the multiple points of diversification they offer. The azetidine ring provides a rigid core, while the bromophenyl group serves as a versatile anchor for introducing a wide range of chemical functionalities. nih.gov

A key strategy in library synthesis is the use of a common core structure that can be elaborated through various chemical reactions. Research has demonstrated the synthesis and diversification of densely functionalized azetidine ring systems to access a wide variety of fused, bridged, and spirocyclic scaffolds for library generation. nih.gov In one extensive example, a solid-phase synthesis approach was used to create a 1976-membered library based on a spirocyclic azetidine scaffold. nih.gov

Moreover, by employing all possible combinations of building blocks at different reaction sites, it is possible to generate vast virtual libraries. For instance, a library of 9,152 compounds per scaffold was designed, which was then computationally filtered to yield 3,089 compounds with properties suitable for targeting the central nervous system (CNS). nih.gov This highlights the power of using building blocks like this compound to rapidly generate large collections of molecules for biological screening. The development of modular and divergent synthetic methods is crucial for expanding the accessible chemical space of azetidine-based compounds. nih.govchemrxiv.org

| Library Type | Number of Compounds | Focus Area |

| Spirocyclic Azetidine Library | 1,976 | General Screening |

| Virtual Scaffold Library | 9,152 | Initial Design |

| CNS-Focused Library | 3,089 | Central Nervous System Targets |

Strategic Integration into Multi-Step Synthetic Routes for Chemical Targets or Analogues

The strategic incorporation of the this compound motif is a key feature in multi-step synthetic routes aimed at producing complex chemical targets or their analogues. savemyexams.comsavemyexams.com The compound's structure allows it to be introduced at various stages of a synthesis, providing both a core structural element and a handle for late-stage functionalization.

A significant application of azetidine-containing building blocks is in the total synthesis of natural products. For example, a nine-step total synthesis of the unusual azetidine-containing natural product penaresidin (B1208786) B has been reported, showcasing the utility of advanced azetidine synthesis methodologies in achieving complex molecular targets. nsf.gov

In the realm of medicinal chemistry, the synthesis of pharmaceutical drug candidates often involves the construction of a core scaffold followed by the introduction of various substituents to optimize biological activity. The utility of azetidine synthesis has been demonstrated in a concise, four-step synthesis of the EP2 receptor antagonist PF-04418948, where the azetidine core is a critical component of the final molecule. nih.gov These examples underscore the importance of this compound and related structures as key intermediates in efficient and convergent synthetic strategies. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of 1-(3-Bromophenyl)azetidine and its analogs is a paramount goal for future research. While classical methods often rely on harsh conditions and generate significant waste, emerging strategies offer promising alternatives.

Future efforts should focus on:

Catalytic Cyclization Reactions: Exploring novel catalyst systems, such as those based on earth-abundant metals, for the intramolecular cyclization of suitable precursors. Lanthanide triflates, for instance, have shown promise in catalyzing the regioselective intramolecular aminolysis of epoxides to yield azetidines, a methodology that could be adapted for N-aryl azetidine (B1206935) synthesis. frontiersin.org

Photochemical Approaches: Visible-light-mediated intermolecular [2+2] photocycloadditions represent a powerful and atom-economical strategy for constructing the azetidine ring. researchgate.netspringernature.com Research into the application of this methodology for the synthesis of N-aryl azetidines from readily available imines and alkenes could provide a direct and sustainable route to compounds like this compound.

Flow-Batch Hybrid Approaches: Combining the safety and efficiency of flow chemistry for the generation of reactive intermediates with the simplicity of batch processing for subsequent transformations can lead to sustainable and scalable synthetic protocols. nih.gov This approach could be particularly beneficial for handling potentially hazardous reagents or intermediates in the synthesis of azetidine precursors.

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Catalytic Cyclization | High atom economy, potential for stereoselectivity. | Development of non-precious metal catalysts, optimization of reaction conditions. |

| Photochemical [2+2] Cycloaddition | Mild reaction conditions, use of renewable energy source (light). researchgate.netspringernature.com | Substrate scope expansion to include N-aryl imines, catalyst development. researchgate.net |

| Flow-Batch Hybrid Synthesis | Enhanced safety, scalability, and sustainability. nih.gov | Reactor design, optimization of flow parameters, integration with downstream processing. |

Exploration of Unconventional Reactivity Patterns (e.g., C-H Activation, Photoredox Catalysis)

The unique structural features of this compound open the door to exploring unconventional reactivity patterns that can lead to novel molecular architectures.

C-H Activation

Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. For this compound, both the aromatic and the azetidine C-H bonds are potential targets for activation. Future research should investigate:

Directed C-H Functionalization: Utilizing the nitrogen atom of the azetidine ring as a directing group to achieve regioselective C-H activation of the phenyl ring. Palladium-catalyzed C-H activation has been extensively studied for 2-phenylpyridines and could be adapted for N-aryl azetidines. nih.govrsc.org

Activation of Azetidine C-H Bonds: While more challenging, the development of methods for the direct functionalization of the C-H bonds on the azetidine ring would provide a powerful tool for late-stage modification. nih.gov

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of challenging bonds under mild conditions. digitellinc.com For this compound, this technology could be harnessed for:

Decarboxylative Alkylation: Generation of azetidine radicals from carboxylic acid precursors under photoredox conditions can be coupled with alkenes to introduce alkyl substituents. digitellinc.com

Strain-Release Functionalization: The strain energy of the azetidine ring can be exploited in photoredox-catalyzed reactions, for example, in the allylation of azabicyclo[1.1.0]butanes using dual copper/photoredox catalysis to access functionalized azetidines. thieme-connect.de

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. nih.gov For the synthesis and functionalization of this compound, flow chemistry can be particularly advantageous for:

Handling Hazardous Reagents: Safely performing reactions that involve unstable or hazardous intermediates. nih.gov

Process Optimization: Rapidly screening reaction parameters to identify optimal conditions for yield and selectivity.

Automated Synthesis: Integrating flow reactors with automated platforms to enable high-throughput synthesis of derivative libraries for drug discovery and materials science applications. drugdiscoverytrends.com

Advanced Catalyst Development for Specific Transformations of this compound

The development of novel catalysts is crucial for unlocking the full synthetic potential of this compound. Future research in this area should target:

Chiral Catalysts: The synthesis of enantiomerically pure azetidine derivatives is of significant interest for pharmaceutical applications. The development of chiral catalysts for asymmetric transformations of this compound, such as domino reactions catalyzed by chiral copper complexes, is a promising avenue. mdpi.com

Dual-Function Catalysts: Designing catalysts that can promote multiple transformations in a single pot, such as a catalyst for both C-H activation and subsequent cross-coupling, would significantly enhance synthetic efficiency.

Computational Design of Novel Azetidine Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, computational studies can be employed to:

Predict Reactivity: Use density functional theory (DFT) and other computational methods to predict the most likely sites of reaction and to understand the mechanisms of novel transformations. nih.gov

Design Novel Derivatives: In silico design of new this compound derivatives with specific electronic and steric properties to achieve desired reactivity or biological activity.

Guide Catalyst Development: Computationally screen potential catalysts for specific transformations, thereby accelerating the discovery of new and efficient catalytic systems.

The future of research on this compound is rich with possibilities. By embracing sustainable synthetic methods, exploring novel reactivity paradigms, integrating advanced technologies, and leveraging the power of computational chemistry, scientists can unlock the full potential of this versatile molecule, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Q. What are the challenges in interpreting mass spectrometry data for halogenated azetidine derivatives?

- Methodological Answer : Bromine’s isotopic pattern (1:1 ratio for Br/Br) complicates molecular ion identification. High-resolution MS (HRMS) resolves isotopic clusters, while MS/MS fragmentation (CID) distinguishes regioisomers. Artifact peaks from in-source decay require careful baseline subtraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.